5-bromo-3,3-bis(1H-indol-3-yl)-7-methyl-1H-indol-2-one
Overview
Description
5-bromo-3,3-bis(1H-indol-3-yl)-7-methyl-1H-indol-2-one: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3,3-bis(1H-indol-3-yl)-7-methyl-1H-indol-2-one typically involves the reaction of indole derivatives with brominated compounds under controlled conditions. One common method involves the Friedel-Crafts 3-indolylation reaction of isatin with indole derivatives in the presence of a catalytic amount of a nanocomposite catalyst such as SiO2/g-C3N4. This reaction is carried out at ambient temperature in water, which serves as a green solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while substitution reactions can produce a wide range of substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-3,3-bis(1H-indol-3-yl)-7-methyl-1H-indol-2-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.
Medicine: In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-3,3-bis(1H-indol-3-yl)-7-methyl-1H-indol-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- 3,3-bis(2-methylindol-3-yl)-5-bromooxindole
- 3,3-bis(1H-indol-3-yl)-5-bromooxindole
Comparison: Compared to similar compounds, 5-bromo-3,3-bis(1H-indol-3-yl)-7-methyl-1H-indol-2-one stands out due to its unique substitution pattern and the presence of a methyl group at the 7-position. This structural difference can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromine atom also adds to its versatility in undergoing various chemical reactions.
Properties
IUPAC Name |
5-bromo-3,3-bis(1H-indol-3-yl)-7-methyl-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O/c1-14-10-15(26)11-18-23(14)29-24(30)25(18,19-12-27-21-8-4-2-6-16(19)21)20-13-28-22-9-5-3-7-17(20)22/h2-13,27-28H,1H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMHDPLHSCKYIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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